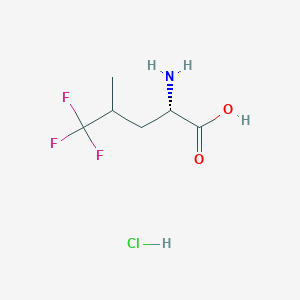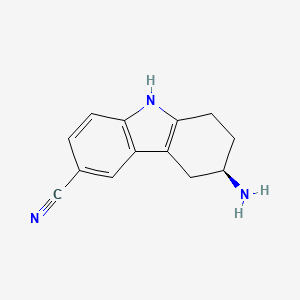
(3R)-3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, the conditions under which the synthesis occurs, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the reactivity of the compound, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can influence how the compound is stored, handled, and used .Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
918793-04-1 |
|---|---|
Fórmula molecular |
C13H13N3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(6R)-6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c14-7-8-1-3-12-10(5-8)11-6-9(15)2-4-13(11)16-12/h1,3,5,9,16H,2,4,6,15H2/t9-/m1/s1 |
Clave InChI |
DDLAOJUFZYVVOR-SECBINFHSA-N |
SMILES isomérico |
C1CC2=C(C[C@@H]1N)C3=C(N2)C=CC(=C3)C#N |
SMILES canónico |
C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



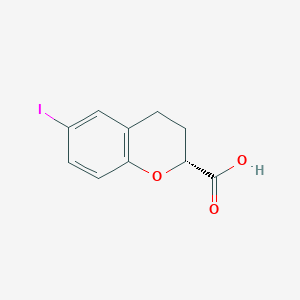
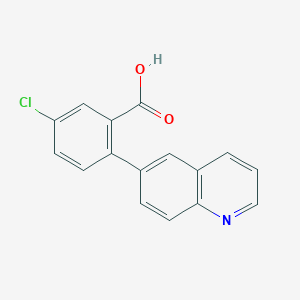


![Tert-butyl[(9-chloronon-3-YN-1-YL)oxy]dimethylsilane](/img/structure/B8544864.png)
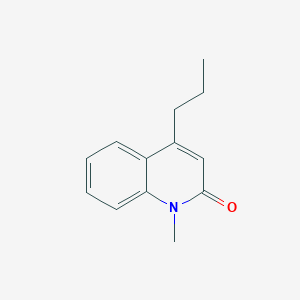
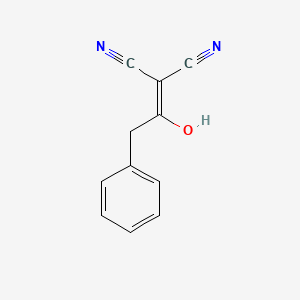


![Pyridine,5-(chloromethyl)-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8544906.png)


